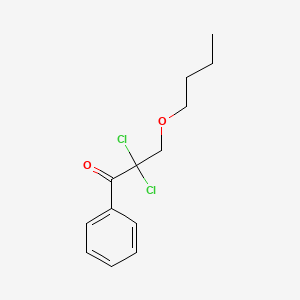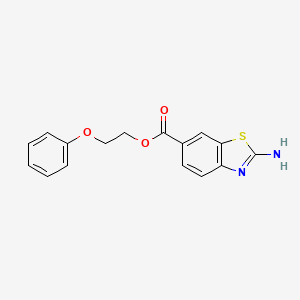
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is a unique organosilicon compound characterized by its chloropropyl and ethenyl functional groups attached to a tetramethyldisiloxane backbone. This compound is of interest due to its versatile applications in various fields, including materials science, organic synthesis, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of vinylsiloxanes with chloropropylsiloxanes. This reaction is catalyzed by platinum-based catalysts under mild conditions. The general reaction scheme is as follows:
Vinylsiloxane+ChloropropylsiloxanePt catalystthis compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the platinum catalyst.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.
Addition Reactions: The ethenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different siloxane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under mild heating.
Addition Reactions: Catalysts such as palladium or platinum are used to facilitate the addition of various groups to the ethenyl moiety.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.
Major Products
The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and polymers.
科学研究应用
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of silicone-based materials with unique properties such as hydrophobicity and flexibility.
Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.
Biomedical Applications: Investigated for its potential use in drug delivery systems and biocompatible coatings.
Industrial Chemistry: Utilized in the production of specialty polymers and resins with enhanced performance characteristics.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The chloropropyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group participates in addition reactions. These interactions enable the compound to modify surfaces, create cross-linked networks, and enhance the properties of materials.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethenyl group, making it less reactive in addition reactions.
3-Chloropropyltrimethoxysilane: Contains a trimethoxysilane group instead of the tetramethyldisiloxane backbone, leading to different reactivity and applications.
Vinyltrimethoxysilane: Similar in having a vinyl group but differs in the silicon-containing moiety.
Uniqueness
1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloropropyl and ethenyl groups, which provide dual reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.
属性
CAS 编号 |
105210-84-2 |
|---|---|
分子式 |
C9H21ClOSi2 |
分子量 |
236.88 g/mol |
IUPAC 名称 |
3-chloropropyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H21ClOSi2/c1-6-12(2,3)11-13(4,5)9-7-8-10/h6H,1,7-9H2,2-5H3 |
InChI 键 |
ZQEBGCNKHTYHSZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCCl)O[Si](C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)


![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
